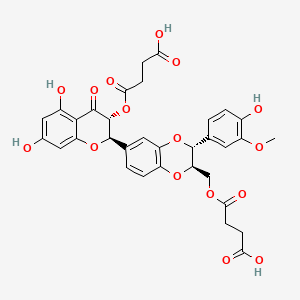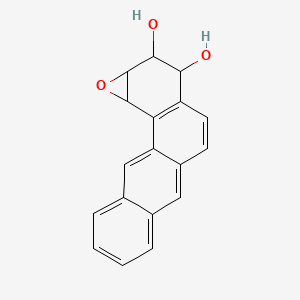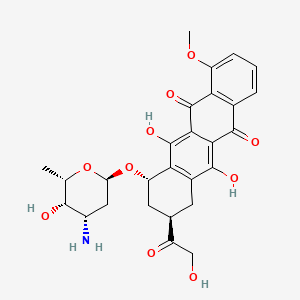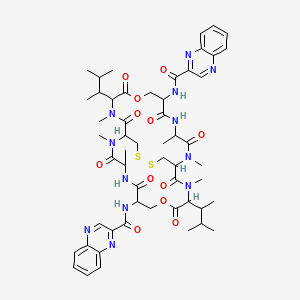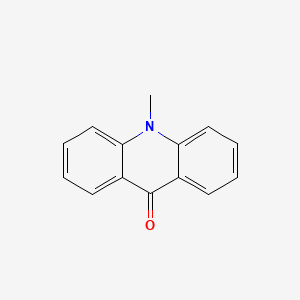
10-Methyl-9(10H)-acridone
Vue d'ensemble
Description
10-Methylacridone belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. 10-Methylacridone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 10-methylacridone is primarily located in the membrane (predicted from logP). Outside of the human body, 10-methylacridone can be found in citrus. This makes 10-methylacridone a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Synthesis and Characterization
- 10-Methylacridin-9(10H)-one has been synthesized and characterized in various studies. For example, Okoh (2005) synthesized 1-hydroxy-3-methylacridin-9(10H)-one and 3-hydroxy-1-methylacridin-9(10H)-one, highlighting the compound's potential for further chemical investigations and applications (Okoh, 2005).
Physical Properties
- Storoniak et al. (2003) studied the melting, volatilization, and crystal lattice enthalpies of various acridin-9(10H)-ones, including 10-methylacridin-9(10H)-one. This research provides valuable insights into the physical properties of these compounds, which can be critical in their application in various scientific fields (Storoniak et al., 2003).
Chemical Reactions and Catalysis
- The compound has been used in studies exploring chemical reactions and catalysis. For instance, Huang et al. (2013) developed an efficient synthesis of 10-methylacridin-9(10H)-ones, highlighting its role in Cu-catalyzed intramolecular aromatic C–H amination (Huang et al., 2013).
Chemiluminescence and Analytical Applications
- 10-Methylacridin-9(10H)-one has been studied for its chemiluminescence properties. Wróblewska et al. (2004) researched the addition of nucleophiles to the 9-cyano-10-methylacridinium cation, which can be utilized in chemiluminescent assays, indicating potential applications in analytical chemistry (Wróblewska et al., 2004).
Biochemical and Medical Research
- Lunardi et al. (2002) investigated 10-alkyl-9(10H)-acridone probes and their interaction with substances like Cu 2+, suggesting potential applications in biochemical research and medical diagnostics (Lunardi et al., 2002).
Antimalarial Activity
- Cross et al. (2011) explored the optimization of 1,2,3,4-tetrahydroacridin-9(10H)-ones for antimalarial activity, indicating the compound's potential in pharmaceutical research, particularly in the development of antimalarial drugs (Cross et al., 2011).
Mécanisme D'action
- The primary targets of 10-Methyl-9(10H)-acridone are not well-documented in the literature. However, we can explore its reactivity with imines, which suggests potential interactions with nitrogen-containing compounds .
- This compound likely interacts with its targets through one- or two-stage imine reactions. For instance, it can react with N-benzylideneaniline in the presence of sodium tetrahydroborate, forming the cation of 10-Methyl-9(10H)-acridine or dibenzopyrylium .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
10-Methylacridin-9(10H)-one plays a significant role in biochemical reactions, particularly in the context of surface-enhanced Raman scattering (SERS) and near-infrared (NIR) biomedical imaging . This compound interacts with enzymes, proteins, and other biomolecules, enhancing their detection and imaging capabilities. For instance, 10-Methylacridin-9(10H)-one has been used to modify gold nanostars, resulting in strong SERS signals that can be detected at sub-picomole levels . These interactions are primarily based on the resonance effect between the electronic absorption band of the Raman reporters and the excitation wavelength of the laser source.
Cellular Effects
10-Methylacridin-9(10H)-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In live-cell imaging experiments, this compound has demonstrated its potential in delineating cancer cells . By enhancing the sensitivity and selectivity of SERS-based detection, 10-Methylacridin-9(10H)-one aids in the visualization of cellular structures and processes, thereby providing valuable insights into cellular function and behavior.
Molecular Mechanism
At the molecular level, 10-Methylacridin-9(10H)-one exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For example, it has been shown to interact with alkaline phosphatase, a key enzyme in various biochemical pathways . The binding of 10-Methylacridin-9(10H)-one to alkaline phosphatase results in the hydrolysis of the enzyme’s phosphate group, leading to a decomposition reaction that releases photons. This reaction is highly sensitive and can be used for the quantitative detection of alkaline phosphatase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Methylacridin-9(10H)-one can change over time due to factors such as stability and degradation. Studies have shown that this compound exhibits good stability and can maintain its activity over extended periods . Long-term effects on cellular function may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 10-Methylacridin-9(10H)-one in animal models can vary with different dosages. While low doses may enhance cellular imaging and detection capabilities, high doses could potentially lead to toxic or adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
10-Methylacridin-9(10H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with alkaline phosphatase plays a crucial role in the hydrolysis of phosphate groups, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 10-Methylacridin-9(10H)-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its activity and function . The compound’s ability to enhance SERS signals makes it a valuable tool for studying cellular transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 10-Methylacridin-9(10H)-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the specific cellular processes and pathways that the compound can influence .
Propriétés
IUPAC Name |
10-methylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVKSPPGPPFPQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222159 | |
| Record name | 10-Methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 10-Methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
719-54-0 | |
| Record name | N-Methylacridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methylacridin-9(10H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Methylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methylacridin-9(10H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-Methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 200 °C | |
| Record name | 10-Methylacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxy-1-oxoethyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1207874.png)
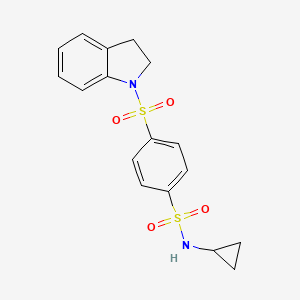
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide](/img/structure/B1207877.png)
![7-ethyl-1-[(phenylmethyl)amino]-3-(1-piperidinyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile](/img/structure/B1207881.png)

